molecular formula C10H14N2O2 B1291582 tert-Butyl 2-aminonicotinate CAS No. 464216-16-8

tert-Butyl 2-aminonicotinate

Cat. No.: B1291582
CAS No.: 464216-16-8
M. Wt: 194.23 g/mol
InChI Key: QJAIURPMYMHDCD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-aminonicotinate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The tert-butyl esters of aminonicotinic acids, including tert-Butyl 2-aminonicotinate, are synthesized from chloronicotinic acids. These compounds are prepared without the need for purification of intermediates, indicating a straightforward synthesis process (Wright, 2012).
  • A one-pot method for synthesizing tert-butyl 6-aminonicotinate is described, highlighting the efficiency of this process. This method extends to the synthesis of a series of carboxylate-substituted heteroaryl amines (Kandalkar et al., 2013).

Application in Protein Research

  • O-tert-Butyltyrosine, a related compound, demonstrates the usefulness of the tert-butyl group in protein research. It acts as an NMR tag for high-molecular-weight systems, facilitating the observation of protein structures and interactions (Chen et al., 2015).

Medicinal Chemistry and Drug Development

  • The tert-butyl group, often used in medicinal chemistry, can affect the properties of bioactive compounds. Evaluating alternative substituents to tert-butyl groups, such as in this compound, is crucial for optimizing drug properties (Westphal et al., 2015).

Synthesis of Amino Compounds

  • Tert-butyl aminocarbonate, which can be used to acylate amines, is synthesized through the reaction of hydroxylamine with di-tert-butyl dicarbonate. This represents a novel compound type and method relevant to the synthesis of amino compounds (Harris & Wilson, 1983).

Electrocatalytic Applications

  • An electrocatalytic carboxylation method utilizing this compound shows potential for environmentally friendly and efficient synthesis processes (Feng et al., 2010).

Safety and Hazards

TBAN is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, and is toxic if inhaled. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of TBAN research could involve its use in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone . It could also find applications in the production of biodiesel .

Mechanism of Action

Target of Action

Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .

Mode of Action

The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Biochemical Pathways

The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .

Result of Action

The primary result of the action of this compound is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .

Action Environment

The action of this compound is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.

Properties

IUPAC Name

tert-butyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIURPMYMHDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464216-16-8
Record name tert-butyl 2-aminopyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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